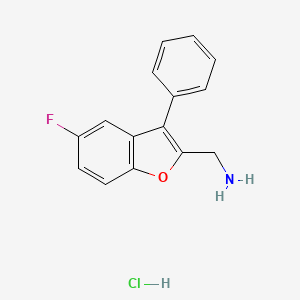

(5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2260936-19-2 . It has a molecular weight of 201.63 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .

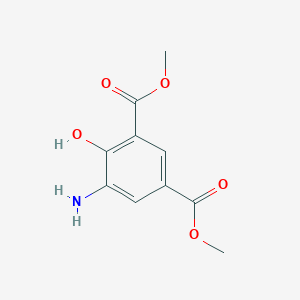

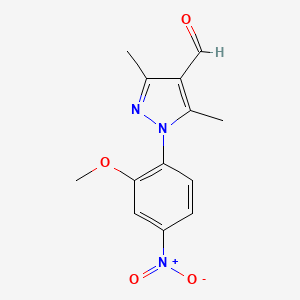

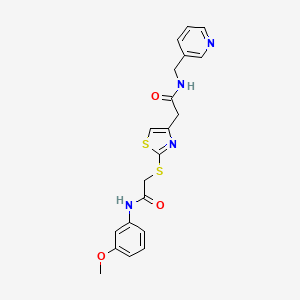

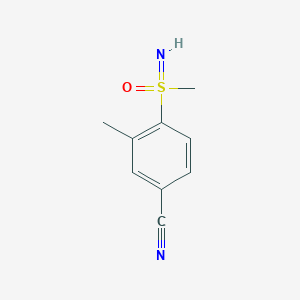

Molecular Structure Analysis

The InChI code for “(5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride” is 1S/C9H8FNO.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5H,4,11H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“(5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 201.63 .Scientific Research Applications

- Applications :

- Skin Diseases : Compounds like psoralen, 8-methoxypsoralen, and angelicin (related to benzofuran) have been used in treating skin diseases such as cancer and psoriasis .

- Antibacterial Activity : Benzofuran derivatives with halogen, nitro, and hydroxyl substituents have displayed potent antibacterial activity .

- Structure-Activity Relationships (SAR) : Researchers are exploring substitution patterns around the benzofuran nucleus to optimize antimicrobial properties .

Anticancer Potential

Benzofuran compounds have also shown promise in cancer therapy:

- Compound 36 : EN300-6730701 (Compound 36) exhibits significant cell growth inhibitory effects in various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Targeting Signaling Pathways

Benzofuran derivatives can modulate specific cellular pathways:

- AKT Signaling Pathway : MCC1019, a benzofuran derivative, inactivates the serine-threonine kinase (AKT) signaling pathway, leading to mitotic catastrophe and inhibition of cancer cell replication .

Recent Developments

Ongoing research continues to explore the therapeutic potential of benzofuran-based compounds. Recent studies highlight both natural and synthetic bioactive benzofurans .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name |

(5-fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO.ClH/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10;/h1-8H,9,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNVHJZHYYTEQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)F)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2392991.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2392997.png)

![ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2393003.png)

![1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2393007.png)

![6-(1H-pyrazol-1-yl)-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2393009.png)

![5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2393013.png)